L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride
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Overview
Description
L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.80956 g/mol . This compound is known for its unique structure, which includes an ester linkage and a hydrochloride salt form. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride involves several steps. One common method includes the esterification of L-N,N-Diethylalanine with 2,6-xylyl chloride in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Chemical Reactions Analysis
L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active moiety that interacts with target enzymes or receptors. The hydrochloride salt form enhances its solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride can be compared with similar compounds such as:
2,6-Dimethylaniline hydrochloride: This compound shares structural similarities but differs in its functional groups and reactivity.
L-Valine methyl ester hydrochloride: Another ester derivative with different applications and properties.
This compound stands out due to its unique ester linkage and hydrochloride salt form, which confer distinct chemical and biological properties.
Properties
CAS No. |
2014-27-9 |
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Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
[1-(2,6-dimethylphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-6-16(7-2)13(5)15(17)18-14-11(3)9-8-10-12(14)4;/h8-10,13H,6-7H2,1-5H3;1H |
InChI Key |
ZSBOXIZAKHAZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
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